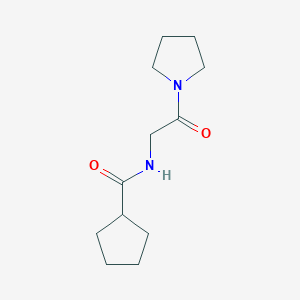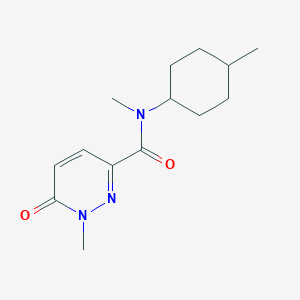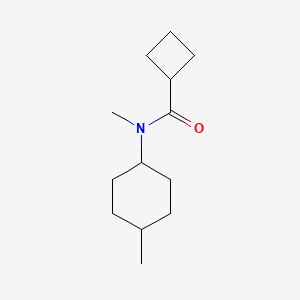![molecular formula C15H21FN2O B7509163 1-[1-(4-fluorophenyl)ethyl]-N-methylpiperidine-4-carboxamide](/img/structure/B7509163.png)
1-[1-(4-fluorophenyl)ethyl]-N-methylpiperidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[1-(4-fluorophenyl)ethyl]-N-methylpiperidine-4-carboxamide, also known as Fluorphenibut, is a synthetic derivative of the neurotransmitter γ-aminobutyric acid (GABA). It is a nootropic agent that is used for its cognitive-enhancing and anxiolytic effects. Fluorphenibut has gained popularity in recent years due to its potential to improve cognitive function, memory, and mood.
Wirkmechanismus
1-[1-(4-fluorophenyl)ethyl]-N-methylpiperidine-4-carboxamidet acts as a GABA agonist, binding to GABA-B receptors in the brain. This leads to an increase in GABA activity, which in turn leads to a decrease in neuronal excitability. This mechanism of action is similar to that of other GABA agonists such as baclofen and phenibut.
Biochemical and Physiological Effects:
1-[1-(4-fluorophenyl)ethyl]-N-methylpiperidine-4-carboxamidet has been found to have a number of biochemical and physiological effects. It has been shown to increase dopamine and serotonin levels in the brain, leading to improved mood and motivation. It has also been found to increase the release of acetylcholine, which is important for learning and memory.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 1-[1-(4-fluorophenyl)ethyl]-N-methylpiperidine-4-carboxamidet is that it has a long half-life, which means that it remains active in the body for a longer period of time than other GABA agonists. This makes it useful for studying the long-term effects of GABA agonists on cognitive function and behavior. However, one limitation of 1-[1-(4-fluorophenyl)ethyl]-N-methylpiperidine-4-carboxamidet is that it can be difficult to work with in the lab due to its low solubility in water.
Zukünftige Richtungen
There are a number of potential future directions for research on 1-[1-(4-fluorophenyl)ethyl]-N-methylpiperidine-4-carboxamidet. One area of interest is the development of new and more effective GABA agonists for the treatment of anxiety and other mood disorders. Another area of interest is the use of 1-[1-(4-fluorophenyl)ethyl]-N-methylpiperidine-4-carboxamidet in combination with other nootropic agents to enhance cognitive function and memory. Finally, there is a need for further research on the long-term effects of 1-[1-(4-fluorophenyl)ethyl]-N-methylpiperidine-4-carboxamidet use, particularly with regard to its potential for addiction and withdrawal.
Synthesemethoden
1-[1-(4-fluorophenyl)ethyl]-N-methylpiperidine-4-carboxamidet is synthesized by the reaction of 4-fluorophenethylamine with N-methylpiperidine-4-carboxylic acid in the presence of a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl) carbodiimide) and HOBt (1-hydroxybenzotriazole).
Wissenschaftliche Forschungsanwendungen
Research on 1-[1-(4-fluorophenyl)ethyl]-N-methylpiperidine-4-carboxamidet has primarily focused on its potential as a cognitive enhancer and anxiolytic agent. Studies have shown that 1-[1-(4-fluorophenyl)ethyl]-N-methylpiperidine-4-carboxamidet can improve cognitive function and memory in both animals and humans. It has also been found to have anxiolytic effects, reducing anxiety and stress in animal models.
Eigenschaften
IUPAC Name |
1-[1-(4-fluorophenyl)ethyl]-N-methylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21FN2O/c1-11(12-3-5-14(16)6-4-12)18-9-7-13(8-10-18)15(19)17-2/h3-6,11,13H,7-10H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYVBPWCQYVJZDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)F)N2CCC(CC2)C(=O)NC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-[4-(3,4-dihydro-2H-chromene-3-carbonyl)piperazin-1-yl]ethanone](/img/structure/B7509082.png)

![1-[4-(Bicyclo[2.2.1]heptane-2-carbonyl)piperazin-1-yl]ethanone](/img/structure/B7509092.png)
![N-methyl-N-[(1-methylpyrazol-4-yl)methyl]cyclobutanecarboxamide](/img/structure/B7509096.png)
![6-[(3,4-Dimethylphenyl)sulfanylmethyl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B7509105.png)

![3-[(4-fluoro-3-methylphenyl)methyl]-4-methylidene-1H-quinazolin-2-one](/img/structure/B7509114.png)
![3-[3-(2-methoxyethoxy)propyl]-1H-quinazoline-2,4-dione](/img/structure/B7509115.png)


![1-[5-(6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carbonyl)-1-methylpyrrol-3-yl]ethanone](/img/structure/B7509120.png)


![N-methyl-N-[(1-methylpyrazol-4-yl)methyl]furan-3-carboxamide](/img/structure/B7509161.png)
